molecular formula C13H10N4O B11092552 N-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxamide

N-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B11092552
M. Wt: 238.24 g/mol
InChI Key: UKIDZQRONWMWCG-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a naphthalene ring attached to a triazole ring through a carboxamide linkage. Triazole derivatives are known for their diverse biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of naphthalen-1-ylamine with 1H-1,2,4-triazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of naphthalen-1-yl-1H-1,2,4-triazole-3-carboxylic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a fungicide, it inhibits the growth of fungi by disrupting the synthesis of essential cellular components such as cell wall glucans and membrane lipids . The compound binds to key enzymes involved in these pathways, leading to the inhibition of fungal growth and proliferation.

Comparison with Similar Compounds

N-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific triazole-carboxamide linkage, which imparts distinct biological activities and chemical reactivity compared to other naphthalene derivatives.

Properties

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

N-naphthalen-1-yl-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C13H10N4O/c18-13(12-14-8-15-17-12)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,16,18)(H,14,15,17)

InChI Key

UKIDZQRONWMWCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NC=NN3

Origin of Product

United States

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